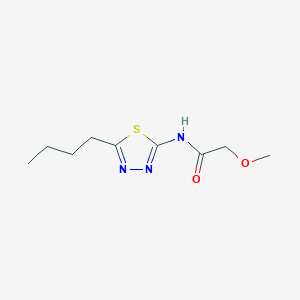
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide, also known as BTA-1, is a chemical compound that has gained considerable attention in recent years due to its potential applications in scientific research. BTA-1 belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is not fully understood. However, it has been proposed that N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide exerts its biological effects by modulating the activity of various enzymes and signaling pathways. For example, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been shown to have diverse biochemical and physiological effects. It has been found to modulate the expression of various genes involved in cell proliferation, apoptosis, inflammation, and oxidative stress. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has also been shown to alter the levels of various signaling molecules, such as cytokines, chemokines, and growth factors. Moreover, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been found to affect the activity of various enzymes, such as matrix metalloproteinases and caspases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is also stable and can be stored for long periods without degradation. However, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Moreover, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Zukünftige Richtungen
There are several future directions for the study of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide. One of the potential applications of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is in cancer therapy. Further studies are needed to investigate the efficacy of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide in different types of cancer and to elucidate its mechanism of action. Moreover, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been found to have neuroprotective properties, and it could be a potential candidate for the treatment of neurodegenerative diseases. Further studies are needed to investigate the effects of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide on neuronal function and to evaluate its potential as a therapeutic agent. Additionally, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been found to have anti-inflammatory properties, and it could be a potential candidate for the treatment of inflammatory diseases. Further studies are needed to investigate the effects of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide on the immune system and to evaluate its potential as an anti-inflammatory agent.
Conclusion
In conclusion, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is a promising chemical compound with potential applications in various scientific research fields. It has been studied for its anticancer, anti-inflammatory, and neuroprotective properties. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide exerts its biological effects by modulating the activity of various enzymes and signaling pathways. Further studies are needed to investigate the efficacy and safety of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide in different applications and to elucidate its mechanism of action.
Synthesemethoden
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide can be synthesized by the reaction of 2-methoxyacetyl chloride with 5-butyl-1,3,4-thiadiazole-2-amine in the presence of triethylamine. The reaction yields N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide as a white solid with a melting point of 118-120°C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been found to have potential applications in various scientific research fields. It has been studied for its anticancer, anti-inflammatory, and neuroprotective properties. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation in animal models of arthritis and colitis. Moreover, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been shown to protect neurons from oxidative stress and prevent cognitive impairment in animal models of Alzheimer's disease.
Eigenschaften
Produktname |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide |
|---|---|
Molekularformel |
C9H15N3O2S |
Molekulargewicht |
229.3 g/mol |
IUPAC-Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide |
InChI |
InChI=1S/C9H15N3O2S/c1-3-4-5-8-11-12-9(15-8)10-7(13)6-14-2/h3-6H2,1-2H3,(H,10,12,13) |
InChI-Schlüssel |
LLLVOQXMIDKFEH-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=C(S1)NC(=O)COC |
Kanonische SMILES |
CCCCC1=NN=C(S1)NC(=O)COC |
Löslichkeit |
34.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-2-(4-hydroxyanilino)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B254491.png)
![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B254492.png)

![4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide](/img/structure/B254504.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B254509.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254511.png)

![Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B254516.png)

![2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide](/img/structure/B254523.png)

![1-(4-Isopropylphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254527.png)
![ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B254529.png)